molecular formula C16H18N3S.Cl<br>C16H18ClN3S B129964 Methylene Blue trihydrate CAS No. 7220-79-3

Methylene Blue trihydrate

Cat. No.: B129964
CAS No.: 7220-79-3
M. Wt: 319.9 g/mol
InChI Key: CXKWCBBOMKCUKX-UHFFFAOYSA-M
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Description

Methylene Blue trihydrate, also known as methylthioninium chloride trihydrate, is a heterocyclic aromatic chemical compound with the molecular formula C16H18ClN3S·3H2O. It is widely used in various fields such as biology, chemistry, and medicine. Methylene Blue was first synthesized by Heinrich Caro in 1876 and has since been employed as a dye, a medication, and a chemical indicator .

Mechanism of Action

Target of Action

Methylene Blue trihydrate primarily targets methemoglobin , a form of hemoglobin that is unable to carry oxygen . It also targets the mitochondrial respiratory chain , tau protein (inhibiting its aggregation) , and the M2 subtype of muscarinic receptors in rat cardiac myocytes .

Mode of Action

Methylene Blue acts as an oxidation-reduction agent . In the case of methemoglobinemia, it reacts within red blood cells to form leukomethylene blue, which reduces the ferric ion in methemoglobin back to its oxygen-carrying ferrous state . It also acts as an alternative electron carrier in the mitochondrial respiratory chain when there is a dysfunction . Furthermore, it binds to the M2 subtype of muscarinic receptors, exhibiting antimuscarinic effects .

Biochemical Pathways

Methylene Blue affects several biochemical pathways. It enhances mitochondrial energy metabolism by acting as an artificial electron carrier in the electron transport chain (ETC), increasing mitochondrial respiration and transporting electrons through the ETC to release energy . It also activates the Nrf2/ARE signaling cascade , which is involved in mitochondrial biogenesis and autophagy .

Pharmacokinetics

The pharmacokinetics of Methylene Blue involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed and distributed throughout the body. It is metabolized in the liver and excreted in the urine . The elimination half-life of Methylene Blue is between 5 to 24 hours .

Result of Action

The primary result of Methylene Blue’s action is the reduction of methemoglobin to hemoglobin, enabling the blood to carry oxygen effectively . It also improves mitochondrial function by boosting oxygen metabolism and transport, necessary for mitochondrial respiration and cellular energy production . In addition, it has been shown to have neuroprotective properties, potentially lowering the risk of Alzheimer’s and Parkinson’s disease .

Action Environment

The action of Methylene Blue can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by heat and sources of ignition . It is recommended to store Methylene Blue at room temperature in a dry and well-ventilated place .

Biochemical Analysis

Biochemical Properties

Methylene Blue trihydrate acts as both an oxidizing and a reducing agent in chemical reactions . It is particularly exploited in studies involving electron transport chains where this compound can donate or accept electrons, making it useful for examining mitochondrial function and cellular respiration mechanisms . It is also reported to bind to the M2 subtype of muscarinic receptors in rat cardiac myocytes and thus exhibit antimuscarinic effects .

Cellular Effects

This compound provides contrast by binding to negatively charged structures in cells and tissues, thus enhancing visibility under a microscope . It is also used in techniques such as staining in histology and microbiology .

Molecular Mechanism

This compound’s ability to participate in redox reactions is utilized to study and develop novel redox systems, which are critical for understanding oxidative stress and designing antioxidants . Its distinctive blue color and change to colorless upon reduction make it an excellent indicator for visualizing and quantifying the presence of oxidizing or reducing agents in a solution .

Temporal Effects in Laboratory Settings

Its stability and degradation are important factors in its use in various experimental protocols that address the dynamics of redox biology .

Transport and Distribution

It is known that it can interact with various transporters or binding proteins .

Subcellular Localization

It is known that it can interact with various targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylene Blue trihydrate can be synthesized through the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced by a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Methylene Blue trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methylene Blue trihydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methylene Blue trihydrate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its wide range of applications, particularly in medicine and scientific research. Its ability to act as both an oxidizing and reducing agent makes it versatile in various chemical reactions .

Properties

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride
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InChI

InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1
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InChI Key

CXKWCBBOMKCUKX-UHFFFAOYSA-M
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Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]
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Molecular Formula

C16H18ClN3S
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Related CAS

150645-86-6, 39612-13-0
Record name Poly(methylene blue)
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Record name Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer
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DSSTOX Substance ID

DTXSID0023296
Record name Methylene blue
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Molecular Weight

319.9 g/mol
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Physical Description

Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus]
Record name Methylene blue
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Solubility

In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%.
Record name Methylene blue
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Vapor Pressure

0.00000013 [mmHg]
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Mechanism of Action

* Main mechanism of action involves inhibition of nitric oxide synthase and guanylate cyclase. * In Alzheimers Disease: a mechanistic study found that methylene blue oxidizes cysteine sulfhydryl groups on tau to keep tau monomeric. One preclinical treatment study in tauopathy mice reported anti-inflammatory or neuroprotective effects mediated by the Nrf2/antioxidant response element (ARE); another reported insoluble tau reduction and a learning and memory benefit when given early. * In Methemoglobinemia: Methylene Blue acts by reacting within RBC to form leukomethylene blue, which is a reducing agent of oxidized hemoglobin converting the ferric ion (fe+++) back to its oxygen-carrying ferrous state(fe++). * As antimalarial agent: Methylene Blue, a specific inhibitor of P.falciparum glutathione reductase has the potential to reverse CQ resistance and it prevents the polymerization of haem into haemozoin similar to 4-amino-quinoline antimalarials. * For ifosfamide induced neurotoxicity: Methylene blue functions as an alternate electron acceptor. It acts to reverse the NADH inhibition caused by gluconeogenesis in the liver while blocking the transformation of chloroethylamine into chloroacetaldehyde. In addition, it inhibits various amine oxidase activities, which also prevents the formation of chloroacetaldehyde., The mechanism of modulation of cyclic guanosine monophosphate accumulation by methylene blue, a putative inhibitor of soluble guanylate cyclase, was investigated in cultured rabbit pulmonary arterial smooth muscle cells. Control or methylene blue pretreated rabbit pulmonary arterial smooth muscle were stimulated with sodium nitroprusside, nitrosothiols or endothelium derived relaxing factor released basally from bovine pulmonary arterial endothelial cells, in short term cocultures. The putative endothelium-derived relaxing factor, S-nitroso-L-cysteine, a stab1e deaminated analog of S-nitroso-L-cysteine, S-nitroso-3-mercaptoproprionic acid and sodium nitroprusside produced concentration-dependent (1-100 uM) increase (1.5- to 12-fold) in rabbit pulmonary arterial smooth muscle cells cyclic guanosine monophospate levels. Methylene blue pretreatment inhibited S-nitroso-L-cysteine and sodium nitroprusside induced cyclic guanosine monophosphate accumulation by 51% to 100%, but S-nitroso-3-mercaptoproprionic acid mediated responses were not altered by methylene blue. The inhibition profile of methylene blue on nitrovasodilator induced cyclic guanosine monophosphate accumulation was quantitatively reproduced by extracellular generation of superoxide anion with xanthine (100 uM) and xanthine oxidase (5 mU). Similarly to methylene blue pretreatment, superoxide anion generation had no effects on base-line cyclic guanosine phosphate levels or cyclic guanosine phosphate responses elicited by S-nitroso-3-mercaptoproprionic acid. Furthermore, methylene blue induced a dose and time dependent generation of superoxide anion from rabbit pulmonary arterial smooth muscle cells, as evidenced from spectrophotometric determination of cytochrome c reduction. Inhibition of cyclic guanosine monophosphate accumulation in response to S-nitroso-L-cysteine and sodium nitroprusside by methylene blue was completely prevented by superoxide dismutase but not catalase. Selective pretreatment of endothelial cells with methylene blue before co-culture with untreated rabbit pulmonary arterial smooth muscle produced a reduction in rabbit pulmonary arterial smooth muscle cyclic guanosine monophosphate levels of a magnitude comparable with that seen in cocultures of methylene blue pretreated rabbit pulmonary arterial smooth muscle with untreated endothelial cells, and which was partially prevented by superoxide dismutase.
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Impurities

3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium
Record name Methylene blue
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Color/Form

Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/

CAS No.

61-73-4, 7220-79-3, 97130-83-1
Record name Methylene blue
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Melting Point

100-110 °C (decomposes)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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